![molecular formula C16H20ClN5O2 B2480205 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 1030020-39-3](/img/structure/B2480205.png)
7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
“7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” is a complex organic compound. It contains an indole nucleus, which is a common structure in many biologically active substances . The compound also contains a piperazine ring, which is found in many notable drugs .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For example, a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives has been synthesized and characterized using spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the functional groups and the connectivity of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, metal-catalyzed reactions have been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, NMR and IR spectroscopy can provide information about the chemical structure and functional groups present in the molecule .Scientific Research Applications
Alpha 1 Adrenoceptor Affinity
7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole derivatives show significant affinity for alpha 1 adrenoceptors, which are a class of adrenergic receptors. Some derivatives of this compound have been observed to have high selectivity for alpha 1 over other receptors like alpha 2, beta 2, and 5HT1A receptors, indicating potential applications in targeting these specific adrenergic pathways (Russo et al., 1991).
Cardiovascular System Influence
Compounds resembling 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole have shown inotropic activity (affecting the force of muscle contractions) and influence on phosphodiesterases (PDEs), which play a role in cardiovascular functionalities. These derivatives also show vasodilatory properties, potentially beneficial for cardiovascular treatments (Monge et al., 1993).
Adrenergic Receptor Binding
Derivatives of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole have been synthesized and shown to have good affinity and selectivity for certain alpha1-adrenoceptor subtypes, indicating potential research applications in fields related to adrenergic signaling and regulation (Romeo et al., 2001).
Inotropic and Chronotropic Effects
The compound has been studied for its cardiotonic effects, specifically its impact on the force of contraction, beating frequency, and cyclic nucleotide phosphodiesterase (PDE) activity in isolated cardiac tissue preparations, providing insights into its potential therapeutic applications in cardiac health (Castiella et al., 1995).
Synthesis of Analog Compounds
Research on the synthesis of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole and related compounds has led to the development of novel structures with potential applications in various pharmacological fields. The structural variations and synthesis methods provide a basis for further exploration of the compound’s utility in medicinal chemistry (Monge et al., 1986).
BET Bromodomain Inhibition
Compounds containing the 9H-pyrimido[4,5-b]indole core have shown potent inhibition of BET bromodomains, which are important in regulating gene expression. This suggests potential applications in cancer therapy, as BET inhibitors have been considered for treating various cancers (Zhao et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, “7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” could be a potential candidate for further pharmacological studies.
properties
IUPAC Name |
7,8-dimethoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)18-9-19-16(15)21-5-3-17-4-6-21/h7-9,17,20H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXLFMHXEISDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCNCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole |
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